![molecular formula C12H11BrO B1281289 1-Bromo-2-(methoxymethyl)naphthalene CAS No. 64689-70-9](/img/structure/B1281289.png)
1-Bromo-2-(methoxymethyl)naphthalene
Overview
Description
“1-Bromo-2-(methoxymethyl)naphthalene” is a chemical compound with the empirical formula C12H11BrO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is a useful synthetic intermediate used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
Molecular Structure Analysis
The molecular weight of “1-Bromo-2-(methoxymethyl)naphthalene” is 251.12 . The SMILES string representation is COCc1ccc2ccccc2c1Br . The InChI key is ORYVAZPUJFACFR-UHFFFAOYSA-N .Chemical Reactions Analysis
“1-Bromo-2-(methoxymethyl)naphthalene” is known to undergo asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.648 (lit.) . It has a boiling point of 296 °C (lit.) and a density of 1.418 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Catalysts for Enantioselective Aziridination
1-Bromo-2-(methoxymethyl)naphthalene is utilized as a reagent in the synthesis of catalysts that are crucial for the enantioselective aziridination of styrene derivatives . This process is significant in the production of aziridines, which are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules with high enantiomeric purity.
Preparation of Biaryls via Palladium-Catalyzed Ullmann Coupling
This compound serves as a precursor in the preparation of biaryls through palladium-catalyzed Ullmann coupling reactions . Biaryls are an important class of compounds in organic chemistry and materials science due to their presence in many natural products, pharmaceuticals, and advanced materials.
Synthesis of Biheterocycles
Biheterocycles can be synthesized using 1-Bromo-2-(methoxymethyl)naphthalene, leveraging its reactivity in cross-coupling reactions . Biheterocycles are found in numerous bioactive molecules and are of interest in medicinal chemistry for their pharmacological properties.
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-2-(methoxymethyl)naphthalene is a synthetic intermediate .
Mode of Action
It is known to be used as a reagent in the synthesis of a catalyst for highly enantioselective aziridination of styrene derivatives . This suggests that it may interact with its targets to facilitate the formation of aziridines, a class of organic compounds containing a three-membered ring of two carbon atoms and one nitrogen atom.
Biochemical Pathways
Given its use in the synthesis of catalysts for aziridination, it may be involved in the biochemical pathways related to the formation of aziridines .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Its role as a reagent in the synthesis of a catalyst for aziridination suggests that it may contribute to the formation of aziridines .
properties
IUPAC Name |
1-bromo-2-(methoxymethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYVAZPUJFACFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495723 | |
Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(methoxymethyl)naphthalene | |
CAS RN |
64689-70-9 | |
Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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